![molecular formula C21H29ClFN3O2 B5223209 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5223209.png)
1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide
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Overview
Description
1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide, also known as CFM-2, is a synthetic compound that has been studied for its potential use in pain management. CFM-2 is a type of piperidine-based compound that has been shown to have potent analgesic effects in animal studies.
Mechanism of Action
The exact mechanism of action of 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is thought to act on the mu opioid receptor in the brain and spinal cord. 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to have a higher affinity for the mu opioid receptor than other commonly used analgesics such as morphine. This may explain its potent analgesic effects and longer duration of action.
Biochemical and Physiological Effects:
1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to reduce inflammation and oxidative stress, as well as improve nerve function. 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has also been shown to have a low potential for abuse and addiction, making it a promising candidate for the development of new analgesics.
Advantages and Limitations for Lab Experiments
1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It also has a long duration of action, making it useful for studying the effects of chronic pain. However, there are some limitations to the use of 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide in laboratory experiments. It has only been studied in animal models, so its effects in humans are not yet fully understood. Additionally, the exact mechanism of action of 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of new analgesics based on the structure of 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide. Researchers may also investigate the potential use of 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide in the treatment of other conditions, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide and its effects in humans.
Synthesis Methods
The synthesis of 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide involves several steps, starting with the reaction of 2-chloro-4-fluorobenzoyl chloride with N-isopropylpiperidine to form a benzoyl-piperidine intermediate. This intermediate is then reacted with 4-aminobutyric acid to form the final product, 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide. The synthesis of 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been optimized for high yield and purity, making it suitable for use in laboratory experiments.
Scientific Research Applications
1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been studied extensively for its potential use in pain management. Animal studies have shown that 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has potent analgesic effects, with a duration of action that is longer than other commonly used analgesics such as morphine. 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has also been shown to be effective in reducing neuropathic pain and inflammatory pain in animal models. These findings suggest that 1'-(2-chloro-4-fluorobenzoyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide may have potential as a new type of analgesic for the treatment of chronic pain in humans.
properties
IUPAC Name |
1-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClFN3O2/c1-14(2)24-20(27)15-5-9-25(10-6-15)17-7-11-26(12-8-17)21(28)18-4-3-16(23)13-19(18)22/h3-4,13-15,17H,5-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEXWQIBMGXHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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